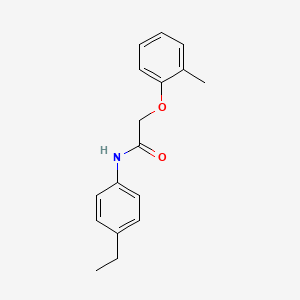

![molecular formula C17H23NO4S B5544813 ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5544813.png)

ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of chemicals that are synthesized for various purposes, including pharmaceuticals, agrochemicals, and materials science. Its structure suggests it has functionalities typical for reactions in organic synthesis, such as esterification, acylation, and thiophene incorporation, indicating its potential utility in complex organic synthesis and material science applications.

Synthesis Analysis

The synthesis of structurally related compounds often involves multistep organic reactions, including ring-closing metathesis, diastereoselective Grignard reactions, and cyclocondensation processes. For instance, the synthesis of similar complex molecules has been achieved through the use of readily available starting materials like L-serine, which replaces traditionally used (-)-shikimic acid or (-)-quinic acid, showcasing the versatility and efficiency of modern synthetic methods (Cong & Yao, 2006).

Scientific Research Applications

Antimicrobial Activity

Ethyl 5-acetyl-4-methyl-2-(phenylamino)thiophene-3-carboxylate, a compound closely related to your specified chemical, has demonstrated significant antimicrobial activity. In particular, derivatives of this compound were more potent than standard drugs like amphotericin B against certain fungal infections, such as Aspergillus fumigatus and Syncephalastrum racemosum, indicating potential as a novel antimicrobial agent (Mabkhot et al., 2015).

Anti-Cancer Properties

A series of novel thiophene and benzothiophene derivatives, including compounds structurally similar to the one , were synthesized and evaluated for anti-cancer properties. Some of these derivatives showed promising activity against various cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, suggesting potential application in cancer therapeutics (Mohareb et al., 2016).

Tumor Cell Selectivity

Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which bear resemblance to the compound , showed pronounced anti-proliferative activity with significant tumor cell selectivity. These compounds were notably effective against specific types of tumor cells, including T-lymphoma, prostate, kidney, and hepatoma cells, while being inactive against other tumor cell lines. This indicates their potential for targeted cancer treatment (Thomas et al., 2017).

Synthetic Applications

The compound has been utilized in various synthetic applications. For instance, it has been involved in the ring-closing metathesis-based synthesis of functionalized cycloalkene skeletons, demonstrating its utility in complex organic synthesis processes (Cong & Yao, 2006).

Fluorescence Properties

A study on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound similar to the one you're interested in, revealed novel fluorescence properties. This suggests potential applications in areas requiring fluorescent materials, such as imaging and diagnostics (Guo Pusheng, 2009).

properties

IUPAC Name |

ethyl 5-acetyl-2-(cyclohexanecarbonylamino)-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c1-4-22-17(21)13-10(2)14(11(3)19)23-16(13)18-15(20)12-8-6-5-7-9-12/h12H,4-9H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKYFYCHNZPFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-2-[(cyclohexylcarbonyl)amino]-4-methylthiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

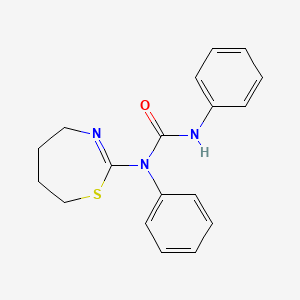

![6-[4-(2-isopropyl-5-methylphenoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5544730.png)

![8-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5544743.png)

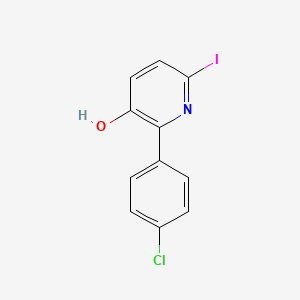

![2-chloro-N-[3-(dimethylamino)phenyl]-4,5-difluorobenzamide](/img/structure/B5544746.png)

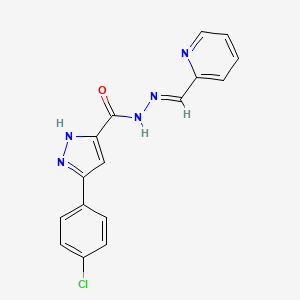

![N-[3-cyano-6-cyclopropyl-4-(2-furyl)-2-pyridinyl]acetamide](/img/structure/B5544766.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)benzenecarboximidamide](/img/structure/B5544771.png)

![2-ethyl-5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}pyrimidine](/img/structure/B5544805.png)

![5-[(2,4-difluorophenoxy)acetyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5544808.png)

![4-{[3-hydroxy-3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methyl}benzoic acid](/img/structure/B5544818.png)

![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)

![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)